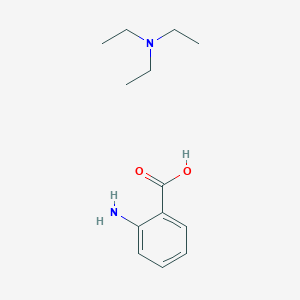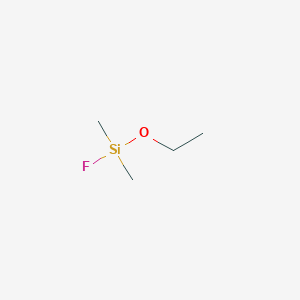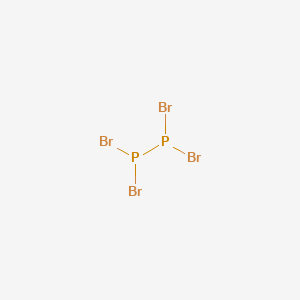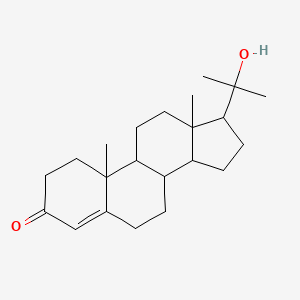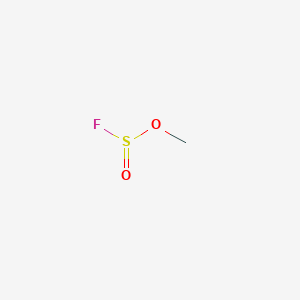
Methyl sulfurofluoridoite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl fluorosulfite, also known as methyl fluorosulfonate, is an organic compound with the formula FSO₂OCH₃. It is a colorless liquid that is used as a strong methylating agent in organic synthesis. Due to its extreme toxicity, it has largely been replaced by the related reagent methyl trifluoromethanesulfonate .
Preparation Methods
Methyl fluorosulfite can be prepared by distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate . Another method involves the reaction of methanol with fluorosulfonic acid . Industrial production methods typically involve the use of specialized equipment to handle the highly toxic and reactive nature of the compound .
Chemical Reactions Analysis
Methyl fluorosulfite is a highly electrophilic reagent and is primarily used for methylation reactions . It undergoes substitution reactions where the fluorosulfate group is replaced by other nucleophiles. Common reagents used in these reactions include alcohols, amines, and thiols . The major products formed from these reactions are methylated derivatives of the nucleophiles .
Scientific Research Applications
Methyl fluorosulfite has found applications in various fields of scientific research. In organic synthesis, it is used as a strong methylating agent . In chemical biology, it has been used to study the methylation of biomolecules . In the field of materials science, it has been utilized in the development of new polymers through sulfur fluoride exchange (SuFEx) click chemistry . Despite its toxicity, it remains a valuable tool in research due to its reactivity and efficiency .
Mechanism of Action
The mechanism by which methyl fluorosulfite exerts its effects involves its high electrophilicity, which allows it to readily transfer a methyl group to nucleophiles . This methylation process can modify the chemical properties of the target molecules, leading to changes in their reactivity and function . The molecular targets of methyl fluorosulfite include various nucleophiles such as alcohols, amines, and thiols .
Comparison with Similar Compounds
Methyl fluorosulfite is similar to other methylating agents such as methyl trifluoromethanesulfonate and methyl iodide . it is less stable against hydrolysis compared to methyl trifluoromethanesulfonate . Unlike methyl iodide, which is a halide, methyl fluorosulfite contains a fluorosulfate group, making it a stronger electrophile . Other similar compounds include fluorosulfonates and fluorosulfates, which also contain the fluorosulfate group but differ in their reactivity and stability .
Properties
CAS No. |
22335-03-1 |
|---|---|
Molecular Formula |
CH3FO2S |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
fluorosulfinyloxymethane |
InChI |
InChI=1S/CH3FO2S/c1-4-5(2)3/h1H3 |
InChI Key |
KHKOFNQBWYCIHQ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


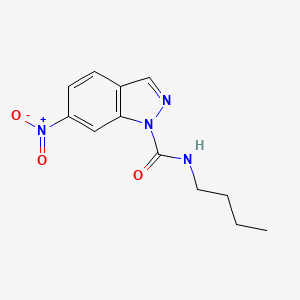
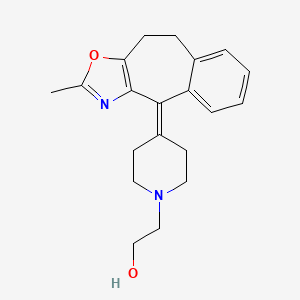
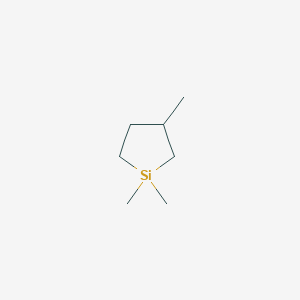
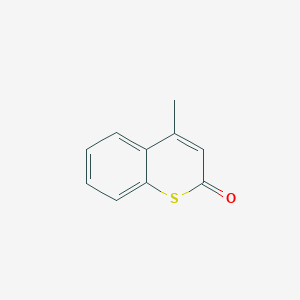
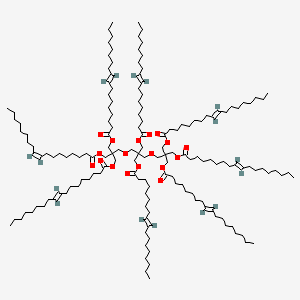
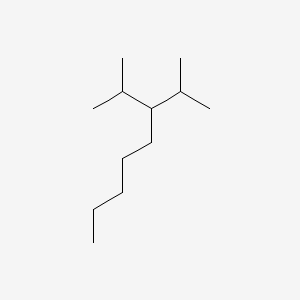

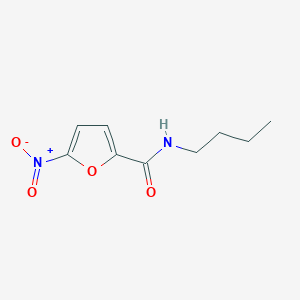
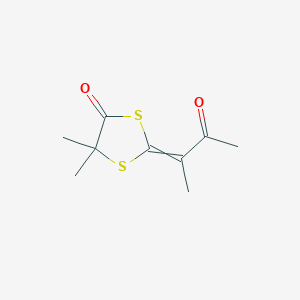
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
